molecular formula C18H20ClNO5S B4015230 dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4015230
M. Wt: 397.9 g/mol
InChI Key: MOKPJRVKHAIDKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, a closely related compound, involves reactions of 1-pyridinio[(thiocarbonyl)methylide]s and 3-(1-pyridinio)thiophene-2-thiolates with dimethyl acetylenedicarboxylate. These reactions yield low to moderate yields and can be performed in chloroform or benzene at room temperature or elevated temperatures. The synthesis process indicates the potential complexity and versatility of reactions involving similar structures to the compound of interest (Kakehi et al., 1994).

Molecular Structure Analysis

The molecular structure of related dimethyl thiazole and pyridine derivatives has been extensively studied through various spectroscopic techniques. These studies reveal complex molecular frameworks that can undergo further reactions, highlighting the intricate molecular architecture of compounds within this chemical family (Ando et al., 1992).

Chemical Reactions and Properties

Dimethyl acetylenedicarboxylate plays a crucial role in the synthesis and reactions of related compounds, showcasing a range of chemical behaviors such as Diels-Alder reactions, which lead to various novel compounds. These reactions are influenced by factors like reaction conditions and N-substituents (Ando et al., 1995).

Physical Properties Analysis

The physical properties of compounds within this chemical family are characterized by their solid-state structures and spectroscopic data. For instance, the analysis of 9-furfurylidene derivatives provides insights into their crystal structure and the intermolecular interactions that stabilize these structures, which could be extrapolated to understand the physical properties of our compound of interest (Bozorov et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of related compounds suggest a high potential for further functionalization and application in organic synthesis. The formation of various adducts and derivatives through reactions with dimethyl acetylenedicarboxylate highlights the compound's versatility and potential for generating a wide range of chemical entities (Yavari et al., 2008).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound were not provided in the search results .

Future Directions

Unfortunately, I was unable to find specific information on the future directions of research or applications for this compound .

properties

IUPAC Name

dimethyl 4-(5-chlorothiophen-2-yl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S/c1-23-17(21)12-9-20(8-11-4-3-7-25-11)10-13(18(22)24-2)16(12)14-5-6-15(19)26-14/h5-6,9-11,16H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKPJRVKHAIDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(S2)Cl)C(=O)OC)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(5-chlorothiophen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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